molecular formula C12H15N3O3S B5064354 N~2~-[(benzylamino)carbonothioyl]asparagine

N~2~-[(benzylamino)carbonothioyl]asparagine

Cat. No.: B5064354
M. Wt: 281.33 g/mol
InChI Key: REQGIXNVVOGCDG-UHFFFAOYSA-N
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Description

Benzylamines are a class of compounds containing a benzyl group attached to an amine . Asparagine is an alpha-amino acid that is used in the biosynthesis of proteins . The compound you’re asking about seems to be a derivative of these two components.


Chemical Reactions Analysis

Again, while specific reactions involving “N~2~-[(benzylamino)carbonothioyl]asparagine” are not available, benzylamines can undergo a variety of reactions, including N-alkylation, C-N coupling, and oxidative debenzylation .


Physical and Chemical Properties Analysis

Asparagine is a white, crystalline solid with a molar mass of 132.119 grams per mole. It has a melting point of 507 K and a boiling point of 711 K . The properties of “this compound” would likely vary based on the specifics of its structure.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Asparagine plays a role in the metabolic control of cell functions in nerve and brain tissue .

Properties

IUPAC Name

4-amino-2-(benzylcarbamothioylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c13-10(16)6-9(11(17)18)15-12(19)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H,17,18)(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQGIXNVVOGCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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